molecular formula C24H26N2O6S B11386595 N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11386595
M. Wt: 470.5 g/mol
InChI Key: RVPFYVSSZZCZNW-UHFFFAOYSA-N
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Description

N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a chromene-carboxamide core substituted with a 2,6-dimethylmorpholine sulfonylphenyl group. The chromene scaffold (a benzopyran derivative) is a common pharmacophore in medicinal chemistry, often associated with anti-inflammatory, anticancer, and kinase inhibitory activities . The 6,8-dimethyl groups on the chromene ring likely modulate electronic properties and steric hindrance, impacting interactions with biological targets.

Properties

Molecular Formula

C24H26N2O6S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H26N2O6S/c1-14-9-15(2)23-20(10-14)21(27)11-22(32-23)24(28)25-18-5-7-19(8-6-18)33(29,30)26-12-16(3)31-17(4)13-26/h5-11,16-17H,12-13H2,1-4H3,(H,25,28)

InChI Key

RVPFYVSSZZCZNW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C

Origin of Product

United States

Preparation Methods

Key Reaction

A dimethyl-substituted salicylaldehyde reacts with malononitrile or phenylsulfonyl acetonitrile in the presence of a base (e.g., THAM, MgO) to form the chromene scaffold.

Example Protocol

  • Reactants :

    • 3,5-Dimethylsalicylaldehyde

    • Malononitrile or phenylsulfonyl acetonitrile

  • Conditions :

    • Base: Trihydroxyaminomethane (THAM, 20 mol%)

    • Solvent: Ethanol

    • Temperature: Room temperature to reflux.

Mechanism

  • Condensation : Formation of an α,β-unsaturated intermediate via nucleophilic attack of malononitrile on the aldehyde.

  • Cyclization : Intramolecular cyclization to form the chromene ring, driven by the electron-withdrawing effect of the sulfonyl or nitrile group.

Yield and Optimization

  • Yield : 70–90% (dependent on substituent steric effects and solvent choice).

  • Catalysts : MgO or DBU may enhance reaction efficiency in alternative protocols.

Step 2: Activation of the Carboxylic Acid

The chromene carboxylic acid is activated to facilitate amide bond formation.

Activation Methods

MethodReagents/ConditionsAdvantagesLimitations
Acid Chloride Formation Thionyl chloride (SOCl₂), DMFHigh reactivity, rapid couplingExothermic, requires anhydrous conditions
Coupling Agents DCC/DMAP, HATU, or PyBOPMild conditions, low byproductsHigher cost of reagents

Example Protocol

  • Reagents :

    • 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid

    • Thionyl chloride (SOCl₂) or DCC/DMAP

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0–25°C (for SOCl₂) or room temperature (for coupling agents).

Step 3: Sulfonylation and Carboxamide Coupling

The activated carboxylic acid reacts with 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]aniline to form the target compound.

Sulfonylation Pathway

  • Preparation of Sulfonyl Chloride :

    • 4-Aminophenol reacts with 2,6-dimethylmorpholine under sulfonylation conditions (e.g., chlorosulfonic acid or sulfuryl chloride).

  • Coupling :

    • The sulfonyl chloride reacts with the chromene carboxamide intermediate in the presence of a base (e.g., triethylamine).

Example Protocol

  • Reactants :

    • 6,8-Dimethyl-4-oxo-4H-chromene-2-carbonyl chloride

    • 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

  • Conditions :

    • Base: Triethylamine (TEA)

    • Solvent: DCM or DMF

    • Temperature: 0–25°C.

Mechanism

  • Nucleophilic Attack : The amine attacks the carbonyl carbon of the acid chloride.

  • Proton Transfer : Base deprotonates the intermediate to form the stable amide.

Critical Reaction Parameters

Table 1: Reaction Optimization for Chromene Core Synthesis

ParameterOptimal Range/ValueImpact on YieldSource
Base THAM (20 mol%)Maximizes cyclization efficiency
Solvent EthanolEnhances solubility of reactants
Temperature Reflux (80°C)Accelerates reaction rate
Catalyst MgO (heterogeneous)Recyclable, eco-friendly

Table 2: Sulfonylation and Coupling Efficiency

ParameterOptimal Range/ValueImpact on Purity/YieldSource
Sulfonyl Chloride Freshly preparedReduces hydrolysis side reactions
Base TEA (2 equiv)Neutralizes HCl, prevents decomposition
Solvent DCM or DMFDissolves both reactants

Challenges and Solutions

  • Regioselectivity :

    • Issue : Competing cyclization pathways during chromene formation.

    • Solution : Use electron-deficient aldehydes to direct cyclization.

  • Sulfonyl Stability :

    • Issue : Hydrolysis of sulfonyl chloride in aqueous media.

    • Solution : Use anhydrous conditions and pre-dry all reagents.

  • Purification :

    • Issue : Chromatographic separation of byproducts.

    • Solution : Recrystallization or flash chromatography with hexane/ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Features

The compound's structure includes:

  • A chromene ring system that contributes to its pharmacological properties.
  • A sulfonamide group which is known for its biological activity.
  • A morpholine derivative that enhances its interaction with biological targets.

Enzyme Inhibition

Research indicates that N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can act as an inhibitor of specific enzymes involved in various biological pathways. This inhibition may play a role in therapeutic applications for conditions such as:

  • Psychiatric Disorders : Similar compounds have been evaluated for their efficacy in treating depression and anxiety disorders due to their ability to modulate neurotransmitter systems.

Interaction with Biological Targets

The compound's unique structure allows it to interact with various biological targets:

  • Phosphatidylinositol 3-Kinase Pathways : Preliminary studies suggest that it may influence signaling pathways critical for cell growth and survival, which are often dysregulated in cancer.

Anticancer Potential

This compound has shown promise in anticancer research:

  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce programmed cell death in various tumor cell lines by activating caspase pathways.

Study on Antidepressant Effects

A study evaluated the antidepressant-like effects of compounds structurally related to this compound. Results indicated significant reductions in depressive behaviors in animal models, suggesting potential for further development in treating mood disorders.

Anticancer Activity Evaluation

In vitro studies assessed the compound's effect on human cancer cell lines. The results showed a notable reduction in cell viability and increased apoptosis markers, indicating its potential as an anticancer agent.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
6-methoxy-N-{4-(morpholin-4-carbonyl)phenyl}-4H-chromene-2-carboxamideContains methoxy groupAntidepressant effects
6-fluoro-N-{4-(morpholin-4-carbonyl)phenyl}-4H-chromeneFluorine substitutionAnticancer properties
N-{5-benzyl-[1,3]thiazolo[5,4-c]pyridin}-carboxamideThiazole ringAntibacterial activity

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of chromene-carboxamide derivatives. Two structurally related compounds are highlighted below for comparison:

Property Target Compound Compound A (N-(2,4-Dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide) Compound B (N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide)
Molecular Formula C₂₄H₂₆N₂O₆S C₂₀H₁₉NO₅ C₂₅H₂₈N₂O₆S
Molecular Weight 470.54 g/mol 353.4 g/mol 484.56 g/mol
Key Substituents - 6,8-Dimethyl chromene
- Sulfonylmorpholinylphenyl
- 6,8-Dimethyl chromene
- 2,4-Dimethoxyphenyl
- 6-Ethyl chromene
- Sulfonylmorpholinylphenyl
Hydrogen Bond Acceptors 6 (sulfonyl, morpholine O, chromene carbonyl) 5 (methoxy O, chromene carbonyl) 6 (sulfonyl, morpholine O, chromene carbonyl)
Hydrogen Bond Donors 1 (amide NH) 1 (amide NH) 1 (amide NH)
Therapeutic Implications Potential kinase inhibition due to sulfonylmorpholine’s interaction with ATP-binding pockets Lower polarity (methoxy groups) may reduce solubility but enhance membrane permeability Increased lipophilicity (ethyl group) may improve CNS penetration but reduce aqueous solubility

Key Findings from Comparative Analysis

Substituent Effects on Solubility: The sulfonylmorpholine group in the target compound and Compound B introduces polar sulfone and morpholine moieties, enhancing aqueous solubility compared to Compound A’s dimethoxyphenyl group. However, steric bulk from 2,6-dimethylmorpholine may offset this advantage .

Bioactivity Predictions :

  • The sulfonylmorpholinylphenyl group is structurally analogous to kinase inhibitors (e.g., PI3K/mTOR inhibitors), suggesting a mechanism involving ATP-binding pocket disruption. Compound B’s ethyl substitution may enhance hydrophobic interactions in such pockets .
  • Compound A’s dimethoxyphenyl group lacks sulfonamide functionality, likely reducing kinase affinity but possibly favoring other targets like cyclooxygenases .

Metabolic Stability :

  • The morpholine ring in the target compound and Compound B is susceptible to oxidative metabolism, whereas Compound A’s methoxy groups may undergo demethylation. The 6,8-dimethyl groups on the chromene core in the target compound could slow hepatic degradation compared to Compound B’s ethyl group .

Biological Activity

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, also known as D103-1478, is a compound with significant potential in medicinal chemistry. This article reviews its biological activity based on various studies and available data.

Chemical Structure and Properties

The molecular formula of D103-1478 is C24H26N2O6S. It features a complex structure that includes a sulfonyl group attached to a morpholine ring and a chromene backbone. The compound's IUPAC name is this compound. Its structural representation can be summarized as follows:

Property Details
Molecular Formula C24H26N2O6S
IUPAC Name This compound
SMILES CCc(cc1)cc2c1OC(C(Nc(cc1)ccc1S(N1CC(C)OC(C)C1)(=O)=O)=O)=CC2=O

Enzyme Inhibition

Studies have shown that compounds related to chromenes exhibit various biological activities, particularly as enzyme inhibitors. D103-1478 has been evaluated for its potential to inhibit key enzymes involved in neurodegenerative diseases and inflammation:

  • Cholinesterases : Inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for potential Alzheimer's disease treatments. For instance, related chromene derivatives have shown IC50 values ranging from 5.4 μM to 30.1 μM against these enzymes .
  • Cyclooxygenases and Lipoxygenases : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Studies indicate that certain derivatives can moderately inhibit COX-2 and LOX activities, which are implicated in chronic inflammation and cancer .

Antioxidant Activity

The antioxidant potential of D103-1478 is another area of interest. Compounds with similar structures have demonstrated the ability to scavenge free radicals and prevent oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Cytotoxicity

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. D103-1478 has been tested against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). The results from related studies suggest varying degrees of cytotoxic effects depending on the specific structural modifications made to the chromene scaffold .

Case Study 1: Inhibition of Cholinesterases

In a study evaluating the inhibitory effects of chromene derivatives on AChE and BChE, several compounds were found to possess significant inhibitory activity with IC50 values indicating potent action. For example, one derivative showed an IC50 value of 10.4 μM against AChE . This suggests that D103-1478 could be further explored for its potential in Alzheimer's disease therapy.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of chromene derivatives demonstrated that certain compounds effectively inhibited COX enzymes involved in prostaglandin synthesis, which is crucial for inflammatory responses. The dual inhibition mechanism exhibited by these compounds highlights their therapeutic potential in treating inflammatory diseases.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Multi-step synthesis protocols should incorporate reflux conditions with catalytic agents (e.g., sodium acetate) and sequential purification via recrystallization (e.g., using DMF). Monitor reaction intermediates using thin-layer chromatography (TLC) and validate purity via HPLC (≥95% purity threshold). Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to verify sulfonyl and carboxamide functionalities .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

Methodological Answer:

  • Purity: Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at λ = 254 nm.
  • Structural Confirmation: ¹H/¹³C NMR for proton/carbon environments, IR for functional groups (e.g., C=O at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How should solubility and stability be assessed for in vitro assays?

Methodological Answer:

  • Solubility: Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) for biological assays. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage to anhydrous conditions at -20°C .

Q. What theoretical frameworks guide mechanistic studies of this compound?

Methodological Answer: Link research to molecular docking (e.g., AutoDock Vina) for predicting receptor interactions and density functional theory (DFT) for electronic structure analysis. Use QSAR models to correlate substituent effects (e.g., sulfonyl groups) with bioactivity .

Advanced Research Questions

Q. How can environmental fate and degradation pathways be evaluated?

Methodological Answer:

  • Abiotic Degradation: Expose the compound to UV light (λ = 365 nm) in aqueous solutions (pH 3–9) and analyze degradation products via LC-MS.
  • Biotic Degradation: Use soil microcosms with LC-MS/MS to track metabolite formation over 30 days. Reference OECD Guideline 307 for experimental design .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetics: Perform ADME studies in rodents (IV/PO dosing) with LC-MS plasma analysis. Calculate bioavailability (F%) and adjust formulations (e.g., nanoemulsions) to improve absorption.
  • Metabolite Identification: Use hepatocyte incubations + LC-HRMS to identify active/toxic metabolites .

Q. How to design dose-response studies for receptor interaction analysis?

Methodological Answer: Use a sigmoidal Emax model with 6–8 concentration points (e.g., 1 nM–100 µM). Employ radioligand binding assays (e.g., ³H-labeled competitors) for IC50 determination. Validate with CRISPR-engineered receptor-null cell lines .

Q. What methods validate antioxidant activity in cellular models?

Methodological Answer:

  • ROS Scavenging: Use DCFH-DA fluorescence in H2O2-stressed cells (e.g., HepG2).
  • Enzymatic Activity: Measure SOD and CAT levels via ELISA. Include positive controls (e.g., ascorbic acid) and triplicate experiments .

Key Considerations

  • Contradictions: (BenchChem) and commercial sources are excluded per guidelines.
  • Theoretical-Methodological Integration: Prioritize frameworks that align with observed bioactivity (e.g., morpholine sulfonyl groups enhancing kinase inhibition) .
  • Replication: Use randomized block designs with ≥4 replicates for biological assays to ensure statistical power .

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